molecular formula C9H11ClN2O2S B11791920 2-(Pyrrolidin-1-yl)pyridine-3-sulfonyl chloride

2-(Pyrrolidin-1-yl)pyridine-3-sulfonyl chloride

Cat. No.: B11791920
M. Wt: 246.71 g/mol
InChI Key: TWJZTLMTDJXNLJ-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)pyridine-3-sulfonyl chloride is a chemical compound that features a pyrrolidine ring attached to a pyridine ring, with a sulfonyl chloride group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)pyridine-3-sulfonyl chloride typically involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride. The process involves adding phosphorus pentachloride to a reaction solution containing pyridine-3-sulfonic acid in multiple divided portions, either stepwise or continuously. This causes the sequential reaction of pyridine-3-sulfonic acid with phosphorus pentachloride to produce pyridine-3-sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines and alcohols, which react with the sulfonyl chloride group under mild conditions to form sulfonamides and sulfonate esters, respectively.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

    Sulfonamides: Formed by the reaction of the sulfonyl chloride group with amines.

    Sulfonate Esters: Formed by the reaction of the sulfonyl chloride group with alcohols.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)pyridine-3-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .

Properties

Molecular Formula

C9H11ClN2O2S

Molecular Weight

246.71 g/mol

IUPAC Name

2-pyrrolidin-1-ylpyridine-3-sulfonyl chloride

InChI

InChI=1S/C9H11ClN2O2S/c10-15(13,14)8-4-3-5-11-9(8)12-6-1-2-7-12/h3-5H,1-2,6-7H2

InChI Key

TWJZTLMTDJXNLJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=CC=N2)S(=O)(=O)Cl

Origin of Product

United States

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